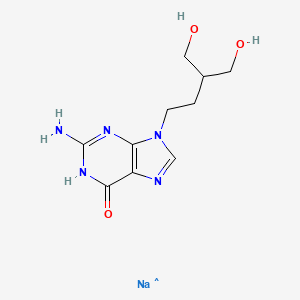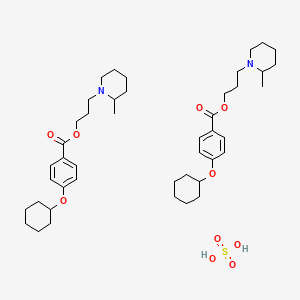
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid is a complex organic compound that features a piperidine ring, a benzoate ester, and a cyclohexyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzoate ester is then introduced via esterification reactions, often using acid chlorides or anhydrides in the presence of a base. The cyclohexyloxy group is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The benzoate ester and cyclohexyloxy groups may also contribute to the compound’s overall effect by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-methylpiperidin-1-yl)propyl 4-hydroxybenzoate
- 3-(2-methylpiperidin-1-yl)propyl 4-methoxybenzoate
- 3-(2-methylpiperidin-1-yl)propyl 4-ethoxybenzoate
Uniqueness
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate is unique due to the presence of the cyclohexyloxy group, which may enhance its lipophilicity and influence its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
6202-05-7 |
|---|---|
Fórmula molecular |
C44H68N2O10S |
Peso molecular |
817.1 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid |
InChI |
InChI=1S/2C22H33NO3.H2O4S/c2*1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h2*11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4) |
Clave InChI |
ILPDKAKETOJJHK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



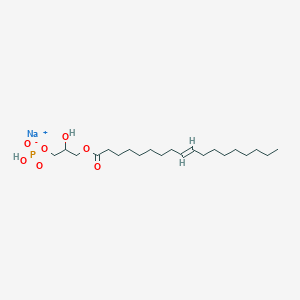

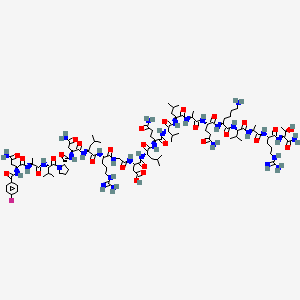
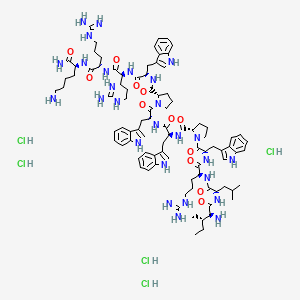
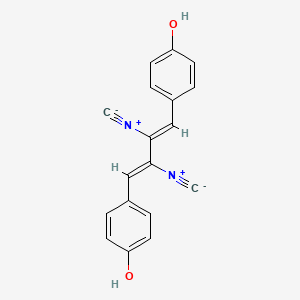
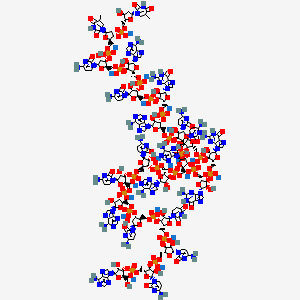
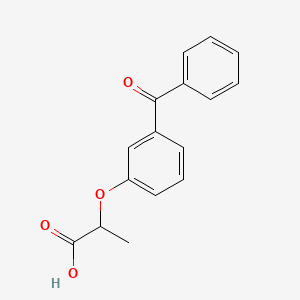
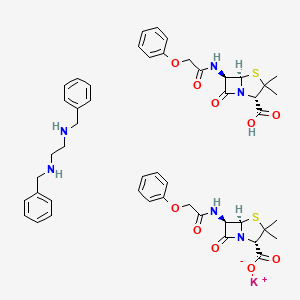
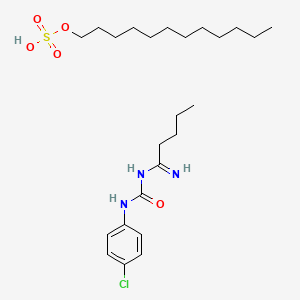
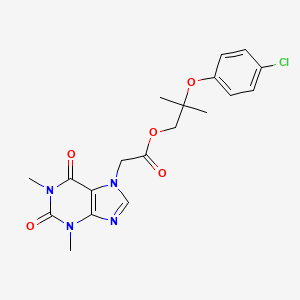
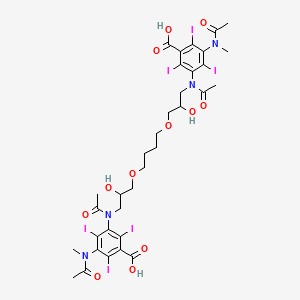
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-[(Z)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858726.png)
